Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Description

Properties

IUPAC Name |

methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-6-8(16(3,13)14)5-4-7(9(6)11)10(12)15-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWCBPYXCNCYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568746 | |

| Record name | Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120100-04-1 | |

| Record name | Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Introduction

This compound, identified by CAS Number 120100-04-1, is a polysubstituted aromatic ester of significant interest in the fields of agrochemistry and synthetic organic chemistry.[1][2][3][4] Its molecular structure, featuring a strategic arrangement of chloro, methyl, and methylsulfonyl groups on a methyl benzoate scaffold, makes it a highly valuable intermediate. Primarily, it serves as a critical building block in the synthesis of advanced triketone herbicides, such as Tembotrione, which are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][6]

The precise functionality of this molecule—the electron-withdrawing nature of the chloro and methylsulfonyl groups, combined with the steric influence of the methyl group—governs its reactivity and makes it an ideal precursor for constructing complex target molecules. This guide provides a comprehensive analysis of its core physicochemical properties, outlines a robust synthetic pathway, and details a complete analytical workflow for its characterization, offering researchers and development professionals the foundational knowledge required for its effective application.

Section 1: Core Physicochemical Properties

The unique substitution pattern of this compound dictates its physical and chemical behavior. The presence of the polar methylsulfonyl group and the ester moiety, contrasted with the nonpolar methyl group and aromatic ring, results in moderate lipophilicity and specific solubility characteristics.

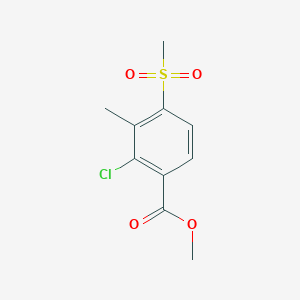

Caption: 2D Structure of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 120100-04-1 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁ClO₄S | PubChem[1] |

| Molecular Weight | 262.71 g/mol | PubChem[1] |

| Exact Mass | 262.0066577 Da | PubChem[1] |

| XLogP3 (Computed) | 2.6 | PubChem[1] |

| Polar Surface Area | 68.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents | Inferred from structure[7] |

Structural Influence on Properties:

-

Methylsulfonyl Group (-SO₂CH₃): This strongly electron-withdrawing group is the primary contributor to the molecule's polarity. It enhances solubility in moderately polar organic solvents and influences the electronic environment of the aromatic ring, which is crucial for subsequent synthetic transformations.

-

Chloro Group (-Cl): Positioned ortho to the ester, the chlorine atom provides a significant steric and electronic influence. It contributes to the overall electrophilicity of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific, often harsh, conditions.

-

Methyl Ester Group (-COOCH₃): This group serves as a key reactive handle. It can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions. Its presence is fundamental to the molecule's role as a synthetic intermediate.

-

Methyl Group (-CH₃): The methyl group at the 3-position provides steric bulk, which can direct the regioselectivity of subsequent reactions on the aromatic ring.

Section 2: Synthesis and Mechanistic Insights

While the title compound can be sourced commercially, understanding its synthesis is crucial for process development and impurity profiling. A logical and industrially relevant approach involves the preparation of the corresponding carboxylic acid followed by esterification. The haloform reaction is a robust method for creating the acid precursor, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, from an acetophenone derivative.[5][8]

Caption: Proposed two-step synthetic pathway to the target compound.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid to its methyl ester.

Self-Validation: The protocol's success is validated by monitoring the disappearance of the starting carboxylic acid via Thin Layer Chromatography (TLC). The identity and purity of the final product are confirmed using the analytical methods detailed in Section 3, particularly by observing the appearance of the methyl ester protons in ¹H NMR spectroscopy.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (CH₃OH) in sufficient volume to fully dissolve the starting material upon gentle warming (e.g., 10-15 mL per gram of acid).

-

Causality Insight: Methanol serves as both the solvent and the reactant. Using an excess of methanol drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

-

Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirring solution. An exotherm may be observed.

-

Causality Insight: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

Progress Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product ester will have a higher Rf value (less polar) than the starting carboxylic acid.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. c. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the final product as a crystalline solid.[6]

Section 3: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the sample and quantify any impurities.

-

Methodology: A Reverse-Phase (RP-HPLC) method is typically employed.[9]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid).

-

Detection: UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Expected Result: A single major peak corresponding to the product, with its area percentage representing the purity.

-

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Expected Peaks: Characteristic absorption bands confirm the presence of the ester and sulfonyl groups.[10]

-

~1720-1730 cm⁻¹: Strong C=O (ester) stretching vibration.

-

~1300-1320 cm⁻¹ & ~1140-1160 cm⁻¹: Strong, sharp S=O (sulfonyl) asymmetric and symmetric stretching vibrations, respectively.

-

~2960-3000 cm⁻¹: C-H stretching from the methyl groups.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide definitive structural elucidation.

-

Expected ¹H NMR Signals (in CDCl₃):

-

δ ~7.8-8.2 ppm: Two doublets (2H), corresponding to the two aromatic protons.

-

δ ~3.9 ppm: Singlet (3H), from the methyl ester protons (-OCH₃).

-

δ ~3.1-3.3 ppm: Singlet (3H), from the methylsulfonyl protons (-SO₂CH₃).[10]

-

δ ~2.4-2.6 ppm: Singlet (3H), from the aromatic methyl protons (-CH₃).

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

δ ~165-170 ppm: Ester carbonyl carbon.

-

δ ~125-145 ppm: Multiple signals for the aromatic carbons.

-

δ ~52-53 ppm: Methyl ester carbon (-OCH₃).

-

δ ~40-45 ppm: Methylsulfonyl carbon (-SO₂CH₃).[10]

-

δ ~15-20 ppm: Aromatic methyl carbon (-CH₃).

-

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and analyze fragmentation patterns.

-

Expected Result:

-

Molecular Ion (M⁺): A peak at m/z ≈ 262, corresponding to the molecular weight. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be a key confirmation.

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group ([M-31]⁺), the chloro atom ([M-35]⁺), or the entire methylsulfonyl group ([M-79]⁺).

-

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]...

-

Quick Company. (n.d.). Process For Preparation Of Mesotrione And Its Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.

-

ResearchGate. (n.d.). Development of a continuous flow process for the synthesis of mesotrione. Retrieved from [Link]

- Google Patents. (n.d.). WO2018178860A1 - Synthesis of mesotrione.

-

Patsnap. (n.d.). Synthetic process of herbicide tembotrione - Eureka. Retrieved from [Link]

- Google Patents. (n.d.). PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES.

-

Chemsrc. (n.d.). 2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

AERU. (n.d.). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

Sources

- 1. This compound | C10H11ClO4S | CID 15132838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 120100-04-1 [chemicalbook.com]

- 3. This compound [120100-04-1] | King-Pharm [king-pharm.com]

- 4. Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate | 120100-04-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]

- 7. CAS 106904-09-0: 2-Chloro-3-methyl-4-(methylsulfonyl)benzo… [cymitquimica.com]

- 8. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS No. 120100-04-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, a key chemical intermediate. It delves into its chemical and physical properties, outlines detailed synthesis protocols for it and its immediate precursor, discusses its primary applications in the agrochemical industry, and provides essential safety and handling information. The content is structured to deliver not only foundational data but also the scientific rationale behind its synthesis and application, empowering researchers to effectively utilize this compound in their development workflows.

Compound Identification and Core Properties

This compound is a substituted aromatic compound with the Chemical Abstracts Service (CAS) registry number 120100-04-1 .[1] Its structure is characterized by a benzene ring substituted with a methyl ester, a chlorine atom, a methyl group, and a methylsulfonyl group. This unique combination of functional groups imparts specific reactivity and properties that make it a valuable building block in organic synthesis.

Chemical Structure and Nomenclature

-

IUPAC Name: this compound[1]

-

Synonyms: Methyl 2-chloro-4-methanesulfonyl-3-methylbenzoate, Benzoic acid, 2-chloro-3-methyl-4-(methylsulfonyl)-, methyl ester[2]

-

Chemical Formula: C₁₀H₁₁ClO₄S[1]

-

Molecular Weight: 262.71 g/mol [1]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 262.71 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₁ClO₄S | PubChem[1] |

| Appearance | White to off-white solid | CymitQuimica[2] |

| Solubility | Soluble in polar organic solvents | CymitQuimica[2] |

| Storage Temperature | Room temperature | ChemicalBook[3] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process. The immediate precursor is 2-chloro-3-methyl-4-methylsulfonylbenzoic acid (CAS No. 106904-09-0).[2] This section details the synthesis of the benzoic acid precursor followed by its esterification to the target compound.

Synthesis of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid

A robust and high-yield method for the preparation of the carboxylic acid precursor is the haloform reaction, starting from 2-chloro-3-methyl-4-methylsulfonylacetophenone.[4]

This protocol is adapted from established patent literature.[4]

-

Reaction Setup: In a reaction flask equipped with a stirrer and a condenser, add 1 mole equivalent of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

-

Reagent Addition: Add 10 mole equivalents of a 6% aqueous solution of sodium hypochlorite (NaOCl) and 0.1 mole equivalents of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

-

Causality Insight: The phase-transfer catalyst is crucial for facilitating the reaction between the organic substrate and the aqueous hypochlorite, thereby increasing the reaction rate and yield.

-

-

Reaction Conditions: Slowly heat the mixture to 100°C and maintain this temperature for 30 minutes.

-

Work-up and Isolation:

-

Cool the reaction mixture to 30°C.

-

Acidify the mixture to a pH of 1 by the dropwise addition of 36% hydrochloric acid. This will precipitate the carboxylic acid.

-

Stir the mixture for 4 hours to ensure complete crystallization.

-

Collect the solid precipitate by filtration.

-

Wash the filter cake with a 2% aqueous solution of hydrochloric acid to remove any inorganic salts.

-

Dry the solid to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid as a white powder.

-

Caption: Synthesis of the carboxylic acid precursor via haloform reaction.

Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid precursor. The Fischer esterification is a classic and effective method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6] Given the steric hindrance around the carboxylic acid group from the ortho-substituted chlorine and methyl groups, the reaction may require forcing conditions to achieve a good yield.

This proposed protocol is based on standard Fischer esterification procedures for sterically hindered benzoic acids.[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole equivalent of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid in an excess of methanol (at least 10-20 mole equivalents), which also serves as the solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 mole equivalents).

-

Causality Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. It also facilitates the departure of water as a good leaving group.

-

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine completion). The use of a Dean-Stark trap can be employed to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Caption: Proposed Fischer esterification to the target methyl ester.

Applications in Research and Development

The primary and well-documented application of this compound is as a key intermediate in the synthesis of the herbicide Tembotrione .

Key Intermediate in Tembotrione Synthesis

Tembotrione is a potent triketone herbicide used for the control of broadleaf and grass weeds in corn. It acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The synthesis of Tembotrione utilizes this compound as a starting material for the introduction of the substituted benzoyl moiety.

While specific applications in drug development are not extensively documented in publicly available literature, the structural motifs present in this compound make it a potentially valuable building block for medicinal chemists. The presence of a halogen, a sulfone, and an ester provides multiple points for diversification and the introduction of pharmacophoric features.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. The following information is derived from available safety data sheets for this compound.

Hazard Identification

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.

-

Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

First Aid

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the agrochemical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. A thorough understanding of its properties and safe handling procedures is crucial for its effective and responsible use in research and development. While its application in medicinal chemistry is less defined, its structural features suggest potential for its use as a scaffold in the design and synthesis of novel bioactive molecules.

References

- Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | P

-

The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol | Semantic Scholar. (URL: [Link])

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

Acid to Ester - Common Conditions. Organic Chemistry Data. (URL: [Link])

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])

- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P

-

This compound | C10H11ClO4S - PubChem. (URL: [Link])

-

Fischer Esterification | Mechanism + Easy TRICK! - YouTube. (URL: [Link])

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (URL: [Link])

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chem LibreTexts. (URL: [Link])

-

Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. (URL: [Link])

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])

Sources

- 1. This compound | C10H11ClO4S | CID 15132838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 106904-09-0: 2-Chloro-3-methyl-4-(methylsulfonyl)benzo… [cymitquimica.com]

- 3. This compound | 120100-04-1 [chemicalbook.com]

- 4. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is a substituted aromatic carboxylic acid ester of significant interest in synthetic organic chemistry. Its multifaceted structure, featuring a chlorinated and methylated benzene ring bearing a methylsulfonyl group and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and analytical characterization, tailored for professionals in research and development. This compound is a key precursor in the synthesis of the herbicide tembotrione[1][2].

Section 1: Structure and Nomenclature

The structural integrity and unambiguous naming of a chemical entity are fundamental for scientific communication and reproducibility. This section delineates the systematic nomenclature and structural features of this compound.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate .[3]

Common synonyms found in chemical literature and databases include:

-

This compound[3]

-

Methyl 2-chloro-4-methanesulfonyl-3-methylbenzoate[3]

-

Benzoic acid, 2-chloro-3-methyl-4-(methylsulfonyl)-, methyl ester

Chemical Structure and Key Identifiers

The chemical structure of this compound is characterized by a benzene ring substituted with five different groups. Understanding the spatial arrangement and electronic nature of these substituents is crucial for predicting its reactivity and properties.

The structural formula is as follows:

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

| Property | Value | Source |

| Molecular Weight | 262.71 g/mol | PubChem[3] |

| Molecular Formula | C₁₀H₁₁ClO₄S | PubChem[3] |

| XLogP3 | 2.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 262.006657 g/mol | PubChem[3] |

| Monoisotopic Mass | 262.006657 g/mol | PubChem[3] |

| Topological Polar Surface Area | 68.8 Ų | PubChem[3] |

Section 3: Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

A robust method for the synthesis of the carboxylic acid precursor is the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

Experimental Protocol:

-

To a reaction flask, add 1.0 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

-

Add 10 moles of a 6% aqueous solution of sodium hypochlorite.

-

Add 0.1 moles of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

-

Slowly heat the mixture to 100°C and maintain this temperature for 30 minutes.

-

Cool the reaction mixture to 30°C.

-

Acidify the mixture to a pH of 1 by the dropwise addition of 36% hydrochloric acid, which will cause the product to precipitate.

-

Stir the mixture for 4 hours to ensure complete crystallization.

-

Collect the solid product by filtration.

-

Wash the filter cake with a 2% aqueous hydrochloric acid solution.

-

Dry the solid to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid[4].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | C10H11ClO4S | CID 15132838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate stands as a key intermediate in the synthesis of novel chemical entities within the pharmaceutical and agrochemical sectors. Its multifaceted structure, incorporating a chlorinated aromatic ring, a methylsulfonyl group, and a methyl ester, presents a unique combination of reactivity and potential hazards. This in-depth technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes available data from structurally related compounds to offer a robust and scientifically grounded set of safety protocols. Our objective is to empower researchers with the knowledge to mitigate risks, ensure personnel safety, and maintain experimental integrity.

Introduction: Understanding the Molecule

This compound (CAS No. 120100-04-1) is a substituted benzoate ester with the molecular formula C₁₀H₁₁ClO₄S[1]. Its utility in organic synthesis is significant, yet the very functional groups that make it a valuable building block also necessitate a thorough understanding of its potential hazards. This guide is predicated on a "safety-by-design" principle, where a deep understanding of the molecule's chemical characteristics informs every aspect of its handling.

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 120100-04-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [1] |

| Molecular Weight | 262.71 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Hazard Identification and Risk Assessment: A Triad of Functional Group Analysis

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive risk assessment must be conducted by evaluating the hazards associated with its core functional groups: the chlorinated aromatic system, the methylsulfonyl moiety, and the methyl benzoate ester.

The Organochlorine Moiety: Persistent and Potentially Toxic

The presence of a chlorine atom on the benzene ring places this compound in the category of organochlorine compounds. These compounds are known for their potential for environmental persistence and a range of toxicological effects[3][4].

-

Potential Health Effects : Short-term exposure to some organochlorine compounds can lead to symptoms such as headaches, dizziness, nausea, and skin or eye irritation. Long-term exposure may pose more significant health risks, including potential damage to the liver, kidneys, and central nervous system[5]. Some organochlorine pesticides have been linked to endocrine-disrupting properties[6].

-

Environmental Impact : Chlorinated organic compounds can be persistent in the environment and may bioaccumulate[4]. Proper disposal is crucial to prevent environmental contamination.

The Methylsulfonyl Group: Considerations for Reactivity and Irritation

Sulfonyl-containing compounds, particularly sulfonyl chlorides, are known to be reactive and can be irritants. While the methylsulfonyl group in this molecule is less reactive than a sulfonyl chloride, caution is still warranted.

-

Potential Health Effects : Compounds containing sulfonyl groups can be irritating to the skin, eyes, and respiratory tract[7]. Inhalation of dust or vapors should be minimized.

-

Reactivity : While generally stable, sulfonyl compounds can react with strong oxidizing agents and bases.

The Methyl Benzoate Core: Ester Hydrolysis and General Toxicity

The methyl benzoate structure provides a baseline for understanding the compound's general chemical behavior and potential biological interactions.

-

Potential Health Effects : Benzoates generally exhibit low acute toxicity. However, ingestion of large amounts may cause gastrointestinal irritation. Some studies have raised concerns about the potential for benzoate to cause allergic reactions in sensitive individuals and, in the presence of ascorbic acid, to form benzene, a known carcinogen[8][9].

-

Reactivity : As an ester, this compound can undergo hydrolysis, especially in the presence of strong acids or bases, to yield methanol and the corresponding carboxylic acid[10].

Laboratory Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A stringent and multi-layered approach to safety is paramount when handling this compound.

Engineering Controls: The First Line of Defense

-

Fume Hood : All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors.

Personal Protective Equipment (PPE): The Essential Barrier

-

Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

-

Skin and Body Protection : A flame-resistant laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection : For situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: A Step-by-Step Guide to Safe Practice

The following protocols are designed to be self-validating systems, ensuring safety at each stage of the experimental workflow.

Weighing and Dispensing the Solid Compound

-

Preparation : Don all required PPE. Ensure the chemical fume hood is operational.

-

Containment : Place a weigh boat on the analytical balance inside the fume hood.

-

Dispensing : Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

-

Closure : Securely close the stock container immediately after dispensing.

-

Transfer : Carefully transfer the weighed solid to the reaction vessel within the fume hood.

-

Decontamination : Decontaminate the spatula and any other equipment that came into contact with the compound.

Preparing Solutions

-

Solvent Addition : In the fume hood, add the desired solvent to the reaction vessel containing the weighed solid.

-

Dissolution : Gently swirl or stir the mixture to dissolve the solid. If necessary, gentle heating can be applied using a well-controlled heating mantle.

-

Labeling : Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures: Rapid and Effective Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

In Case of Personal Exposure

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response Workflow

The following workflow outlines the critical steps for responding to a spill of this compound.

Caption: Workflow for responding to a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Protection

Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store in a locked cabinet or a restricted-access area.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chlorinated organic compounds[11][12]. Do not dispose of it down the drain[13].

-

Incineration at a licensed hazardous waste facility is a common method for the disposal of chlorinated organic materials[11][14].

Conclusion: A Culture of Safety

The safe and effective use of this compound in research and development is contingent upon a deeply ingrained culture of safety. By understanding the inherent hazards of its constituent functional groups and adhering to the rigorous protocols outlined in this guide, scientists can confidently advance their work while prioritizing their well-being and protecting the environment. This document serves as a living resource, and it is incumbent upon all users to remain vigilant and seek additional information as it becomes available.

References

- Process for Disposal of Chlorinated Organic Residues. (n.d.).

- Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate - Sigma-Aldrich. (n.d.).

-

Toxic Effects of Organochlorine Pesticides: A Review. (2016). ResearchGate. Retrieved from [Link]

-

Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish. (n.d.). PubMed Central. Retrieved from [Link]

-

Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. (n.d.). PubMed. Retrieved from [Link]

-

BENZOATES - OECD Existing Chemicals Database. (n.d.). Retrieved from [Link]

-

GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]

-

Laboratory analysis of organochlorine pesticides on air samples. (2020). Analytice. Retrieved from [Link]

-

STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. Retrieved from [Link]

-

Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023). ACS Publications. Retrieved from [Link]

-

Medical Management Guidelines for Acute Chemical Exposure. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

-

Potential Safety Issues Surrounding the Use of Benzoate Preservatives. (n.d.). MDPI. Retrieved from [Link]

-

What to do in a chemical emergency. (2024). GOV.UK. Retrieved from [Link]

-

Strategies for the Safe Handling of Sulfonic Acid. (2022). Capital Resin Corporation. Retrieved from [Link]

-

Toxicity of benzoic acid and sodium benzoate after short-term oral... (n.d.). ResearchGate. Retrieved from [Link]

-

The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. (n.d.). PubMed. Retrieved from [Link]

- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.

-

Chlorine. (n.d.). Wikipedia. Retrieved from [Link]

-

Chlorine – Emergency Preparedness. (2019). Virginia Department of Health. Retrieved from [Link]

-

Organochlorine pesticides. (n.d.). Delaware Health and Social Services. Retrieved from [Link]

-

About Getting Clean | Chemical Emergencies. (2024). CDC. Retrieved from [Link]

-

This compound | C10H11ClO4S. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 4-methyl-sulfonyl-2-nitro-benzoate. (2010). PubMed. Retrieved from [Link]

-

Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound | C10H11ClO4S | CID 15132838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. researchgate.net [researchgate.net]

- 4. Laboratory analysis of organochlorine pesticides on air samples - Analytice [analytice.com]

- 5. dhss.delaware.gov [dhss.delaware.gov]

- 6. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. capitalresin.com [capitalresin.com]

- 8. Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. vita-d-chlor.com [vita-d-chlor.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS No. 120100-04-1), a key intermediate in the synthesis of agrochemicals.[1][2] This document is structured to deliver not only foundational data but also the scientific rationale behind its solubility profile, empowering researchers, scientists, and drug development professionals to effectively utilize this compound in synthesis and formulation workflows.

Introduction to this compound

This compound is a complex aromatic ester with the molecular formula C₁₀H₁₁ClO₄S and a molecular weight of 262.71 g/mol .[1] Its structure is characterized by a benzene ring substituted with five distinct functional groups: a methyl ester, a chloro group, a methyl group, and a methylsulfonyl group. These substitutions create a unique electronic and steric environment that dictates its physicochemical properties, including its solubility. This compound is a critical precursor in the synthesis of various agrochemicals, most notably the triketone herbicide, Tembotrione.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 120100-04-1 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [1] |

| Molecular Weight | 262.71 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5] The overall polarity of this compound is a composite of the contributions from its various functional groups:

-

Methylsulfonyl Group (-SO₂CH₃): This is a strongly polar, electron-withdrawing group that significantly increases the molecule's polarity and its potential for dipole-dipole interactions. This group is expected to enhance solubility in polar organic solvents.[6]

-

Methyl Ester Group (-COOCH₃): This group is also polar and can act as a hydrogen bond acceptor.

-

Chlorine Atom (-Cl): As an electron-withdrawing group, it contributes to the molecule's polarity.[6]

-

Methyl Group (-CH₃) and Aromatic Ring: These components are nonpolar and contribute to the molecule's hydrophobic character.

Given the presence of the highly polar methylsulfonyl and ester groups, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents. This is supported by qualitative data for its parent compound, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, which is reported to have good solubility in polar solvents like DMSO and methanol.[6] Conversely, its solubility in nonpolar solvents such as hexane is expected to be limited.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative solubility profile can be predicted based on its structural features and the properties of its parent acid.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | The strong dipole moments of these solvents can effectively solvate the polar methylsulfonyl and ester groups of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in dipole-dipole interactions and potentially weak hydrogen bonding with the ester's oxygen atoms. |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | These solvents offer a balance of polarity that can interact with both the polar and nonpolar regions of the molecule.[7] |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low | The nonpolar nature of these solvents is not conducive to solvating the highly polar functional groups of the solute. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, a widely accepted technique for solubility measurement.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer. Alternatively, a gravimetric method can be used.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Method (e.g., HPLC):

-

Dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method.

-

Determine the concentration of the solute in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility data in standard units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

-

Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

While quantitative public data on the solubility of this compound is limited, a thorough understanding of its molecular structure allows for a reliable prediction of its solubility behavior. The compound is expected to be highly soluble in polar aprotic solvents and moderately to highly soluble in polar protic solvents, with limited solubility in nonpolar media. For researchers requiring precise solubility data for process optimization or formulation, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. Adherence to this self-validating system will ensure the generation of accurate and reproducible solubility data, which is critical for the successful application of this important chemical intermediate.

References

- Benchchem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

-

PubChem. This compound | C10H11ClO4S. [Online] Available at: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube, 11 Feb. 2025. [Online] Available at: [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link]

-

Slideshare. solubility experimental methods.pptx. [Online] Available at: [Link]

-

PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S. [Online] Available at: [Link]

- Eureka | Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.

Sources

- 1. This compound | C10H11ClO4S | CID 15132838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | 106904-09-0 [smolecule.com]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

- 7. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

The Emergence of a Molecular Scaffold: A Technical Guide to the Discovery and History of Substituted Methylsulfonylbenzoates

This in-depth technical guide charts the discovery and historical development of substituted methylsulfonylbenzoates, a core chemical scaffold that has become integral to modern agrochemistry. We will explore the genesis of this structural motif, tracing its path from early synthetic explorations to its pivotal role in two major classes of herbicides: the sulfonylureas and the triketones. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind the experimental choices and the evolution of synthetic strategies that brought these vital compounds to the forefront of agricultural science.

Introduction: The Unassuming Core with Profound Impact

The substituted methylsulfonylbenzoate moiety, characterized by a methylsulfonyl group (-SO₂CH₃) and a carboxylate group (or a derivative thereof) attached to a benzene ring, is a testament to how fundamental structural motifs can be elaborated to create compounds with highly specific and potent biological activity. While the core structure itself is a relatively simple aromatic sulfone, its strategic incorporation into larger molecular frameworks has led to the development of herbicides that have revolutionized weed management practices worldwide. This guide will illuminate the scientific journey of this important chemical entity.

The Dawn of the Sulfonylureas: A New Era in Weed Control

The story of substituted methylsulfonylbenzoates in agriculture begins in earnest with the discovery of the sulfonylurea herbicides.

A Serendipitous Discovery and a Paradigm Shift

The herbicidal properties of sulfonylureas were first reported in 1966. However, it was the pioneering work of Dr. George Levitt at E. I. Du Pont de Nemours and Company in the mid-1970s that truly unlocked their potential.[1][2] Levitt's research led to the discovery of a broad class of herbicides that were remarkably potent, requiring application rates dramatically lower than previously used chemicals.[2] This breakthrough represented a major development in the pesticide industry, offering a more environmentally conscious approach to weed control due to the significantly reduced amount of active ingredient being introduced into the ecosystem.[3] The first sulfonylurea herbicides were introduced into the agricultural market in 1982.[4][5]

Mechanism of Action: Precision Targeting in Plant Biochemistry

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][6][7][8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[3][9] By blocking this key metabolic pathway, sulfonylureas effectively halt plant growth, leading to the death of susceptible weeds. The high specificity of this mode of action contributes to their low toxicity in animals, which do not possess the ALS enzyme.

The Role of the Methylsulfonylbenzoate Moiety

In many sulfonylurea herbicides, the substituted methylsulfonylbenzoate portion of the molecule serves as a critical linker, connecting the sulfonylurea bridge to an aromatic or heteroaromatic ring system. The electronic properties and substitution patterns on the benzoate ring play a crucial role in modulating the herbicidal activity, selectivity, and soil mobility of the final compound.

Evolution of Synthetic Strategies: From Early Methods to Modern Refinements

The synthesis of sulfonylurea herbicides typically involves the coupling of a substituted sulfonyl isocyanate with an appropriate amine. The preparation of the key methylsulfonylbenzoyl precursors has been a subject of extensive research, with a focus on improving efficiency, safety, and cost-effectiveness.

Caption: General synthetic workflow for Nicosulfuron.

A common approach to synthesizing nicosulfuron involves the reaction of a pyrimidine urea with a pyridinesulfonyl chloride.[10]

Step 1: Preparation of Pyrimidine Urea [10]

-

To a reaction vessel, add 1.5 mol of urea, 1.0 mol of 2-amino-4,6-dimethoxypyrimidine, and 500 mL of water.

-

Add 120 mL of concentrated hydrochloric acid (37%).

-

Heat the mixture to reflux and maintain for 6 hours.

-

Cool the reaction mixture to induce crystallization.

-

Filter the solid product, wash with water, and dry to obtain the pyrimidine urea intermediate.

Step 2: Condensation to form Nicosulfuron [10]

-

Dissolve the pyrimidine urea intermediate in 500 mL of dichloromethane.

-

In a separate vessel, prepare a solution of 0.8 mol of pyridinesulfonyl chloride and 1.2 mol of triethylamine in dichloromethane.

-

Cool the pyrimidine urea solution to 5-10 °C.

-

Slowly add the pyridinesulfonyl chloride solution to the pyrimidine urea solution over 4 hours, maintaining the temperature at 5-10 °C.

-

Stir the reaction mixture at 5-10 °C for an additional hour.

-

Filter the resulting solid, wash with water, and dry at room temperature to yield nicosulfuron.

Alternative methods for synthesizing nicosulfuron and other sulfonylureas exist, including those that utilize phosgene or triphosgene to generate isocyanate intermediates.[11][12] However, due to the hazardous nature of these reagents, methods avoiding their use are often preferred.[10]

The Triketone Herbicides: A Lesson from Nature

The second major class of herbicides featuring the substituted methylsulfonylbenzoate scaffold is the triketones.

Allelopathy and the Bottlebrush Tree: An Unlikely Inspiration

The discovery of the triketone herbicides is a fascinating example of biomimicry in chemical design. In 1977, chemists at Stauffer Chemical Company observed that few weeds grew near a bottlebrush tree (Callistemon citrinus).[13] This allelopathic effect was traced to a natural product called leptospermone.[13] Although leptospermone itself was not a potent herbicide, it served as the inspiration for a new class of synthetic herbicides.

From Natural Product to Commercial Herbicide: The Story of Mesotrione

Extensive research on analogues of leptospermone led to the discovery and development of mesotrione.[13] Mesotrione, first marketed by Syngenta in 2001, is a selective herbicide widely used in maize cultivation.[13][14]

Mechanism of Action: A Different Target, A Similar Outcome

Unlike the sulfonylureas, triketone herbicides inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13] This enzyme is involved in the biosynthesis of plastoquinone and, consequently, carotenoids. The inhibition of carotenoid biosynthesis leads to the bleaching of chlorophyll, as it is no longer protected from photo-oxidation, ultimately resulting in the death of the weed.

The Critical Role of the 2-Nitro-4-methylsulfonylbenzoyl Moiety

In mesotrione, the herbicidal activity is conferred by the 2-(4-mesyl-2-nitrobenzoyl)cyclohexane-1,3-dione structure.[13] The 2-nitro-4-methylsulfonylbenzoyl portion of the molecule is crucial for binding to the HPPD enzyme and eliciting the herbicidal effect.

Synthetic Pathways to a Potent Herbicide

The synthesis of mesotrione and its precursors has been a significant area of research, with various methods developed to improve yield and reduce environmental impact.

Caption: Synthetic workflow for Mesotrione.

The synthesis of substituted methylsulfonylbenzoic acids is a critical step in the production of many herbicides. A common method involves the oxidation of the corresponding methylthiobenzoic acid.[15]

-

Prepare a mixture of 5 g of 4-(methylthio)benzoic acid and 30 mL of glacial acetic acid.

-

Cool the mixture in an ice-water bath.

-

Gradually add 8.5 g of 30% hydrogen peroxide over one hour.

-

Heat the reaction mixture at a temperature between 70 °C and 100 °C for one and a half hours.

-

Allow the mixture to cool to room temperature.

-

Add a solution of 3 g of sodium sulfite in 57 g of water to the reaction mixture.

-

Filter the solid product and wash it three times with cold deionized water.

-

Dry the solid to obtain 4-(methylsulfonyl)benzoic acid.

More complex substituted methylsulfonylbenzoic acids, such as 2-chloro-4-methylsulfonylbenzoic acid, are also important intermediates and can be synthesized through various routes, often starting from substituted toluenes.[16][17][18]

Quantitative Data Summary

| Compound | Class | Primary Use | Mechanism of Action |

| Nicosulfuron | Sulfonylurea | Herbicide | Acetolactate Synthase (ALS) Inhibitor[6] |

| Rimsulfuron | Sulfonylurea | Herbicide | Acetolactate Synthase (ALS) Inhibitor[7][8] |

| Mesotrione | Triketone | Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor[13] |

Conclusion and Future Perspectives

The discovery and development of herbicides based on the substituted methylsulfonylbenzoate scaffold represent significant achievements in chemical science and agriculture. From the serendipitous discovery of the sulfonylureas to the nature-inspired design of the triketones, the journey of this molecular core highlights the power of synthetic chemistry to address critical societal needs. The ongoing challenge of weed resistance necessitates the continued exploration of new herbicidal modes of action and the development of novel molecular architectures. The rich history of the substituted methylsulfonylbenzoates provides a strong foundation and a source of inspiration for future innovations in the field of crop protection.

References

-

Hany A. B. Mansour, Farida El-Dars, Olfat A Radwan. Synthesis of Nicosulfuron according to Unger (1996). ResearchGate. Available from: [Link]

-

Mesotrione. Wikipedia. Available from: [Link]

- Method for synthesizing nicosulfuron. Google Patents.

-

Introduction to the Symposium: History of Sulfonylurea Herbicide Use in Turfgrass Environments. Cambridge Core. Available from: [Link]

- Preparation method of nicosulfuron original drug. Google Patents.

-

Introduction to the Symposium: History of Sulfonylurea Herbicide Use in Turfgrass Environments. BioOne Complete. Available from: [Link]

-

Sulfonylurea. Wikipedia. Available from: [Link]

- Nicosulfuron preparation method. Google Patents.

-

First sulfonyl urea discovered by George Levitt of DuPont. AGRO. Available from: [Link]

-

Introduction to the Symposium: History of Sulfonylurea Herbicide Use in Turfgrass Environments. Ovid. Available from: [Link]

-

Mesotrione (Ref: ZA 1296). AERU - University of Hertfordshire. Available from: [Link]

-

The mesotrione story. AgWeb. Available from: [Link]

-

Rimsulfuron (Ref: DPX E9636). AERU - University of Hertfordshire. Available from: [Link]

-

Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com. Available from: [Link]

- Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Google Patents.

-

Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office. Available from: [Link]

-

Process for synthesis of mesotrione. Justia Patents. Available from: [Link]

-

Rimsulfuron. PubChem - NIH. Available from: [Link]

-

SYNTHESIS OF MESOTRIONE. WIPO Patentscope. Available from: [Link]

- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.

-

FAO Specifications and Evaluations for Agricultural Pesticides - RIMSULFURON. FAO. Available from: [Link]

-

Rimsulfuron. Chemical Warehouse. Available from: [Link]

-

Syntheses and Herbicidal Activities of New Methylsulfonyl Compounds with Pyrazol Group. ResearchGate. Available from: [Link]

- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.

- Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.

-

Methyl 4-(methylsulfonyl)benzoate. PubChem - NIH. Available from: [Link]

- Preparation of methylsulfonylbenzoic acids. Google Patents.

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Available from: [Link]

-

Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy. PMC - NIH. Available from: [Link]

-

Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. PubMed. Available from: [Link]

-

Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers. Available from: [Link]

-

Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. PubMed. Available from: [Link]

-

Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. NIH. Available from: [Link]

Sources

- 1. bioone.org [bioone.org]

- 2. First sulfonyl urea discovered by George Levitt of DuPont - AGRO [agrodiv.org]

- 3. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 4. Introduction to the Symposium: History of Sulfonylurea Herbicide Use in Turfgrass Environments | Weed Technology | Cambridge Core [cambridge.org]

- 5. ovid.com [ovid.com]

- 6. biosynth.com [biosynth.com]

- 7. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]

- 13. Mesotrione - Wikipedia [en.wikipedia.org]

- 14. The mesotrione story - AgWeb [agweb.com]

- 15. prepchem.com [prepchem.com]

- 16. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

Unveiling the Bio-Active Potential of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate: A Technical Guide for Researchers

Introduction: Beyond a Synthetic Intermediate

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, a substituted benzoate ester with the CAS Number 120100-04-1, is primarily recognized as a crucial intermediate in the synthesis of the potent triketone herbicide, tembotrione.[1][2] This guide, however, ventures beyond its established role in agrochemical synthesis to provide a comprehensive technical exploration of its potential biological activities. For researchers in drug discovery and development, understanding the inherent bio-active potential of such a scaffold can unlock novel therapeutic avenues. This document will delve into the established herbicidal mechanism stemming from its structural contribution to HPPD inhibition and further explore its speculative, yet plausible, anti-inflammatory properties. Detailed, field-proven experimental protocols are provided to empower researchers to rigorously validate these potential activities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C10H11ClO4S | PubChem |

| Molecular Weight | 262.71 g/mol | PubChem |

| CAS Number | 120100-04-1 | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Likely soluble in polar organic solvents | General chemical principles |

Part 1: Herbicidal Activity - A Deep Dive into HPPD Inhibition

The most well-documented biological relevance of this compound lies in its role as a precursor to tembotrione, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3]

The Mechanism of HPPD Inhibition

HPPD is a key enzyme in the catabolism of the amino acid tyrosine in plants.[4][5] Its inhibition disrupts this pathway, leading to a cascade of phytotoxic effects. The herbicidal action of HPPD inhibitors is characterized by a distinctive "bleaching" of the treated plants.[4][6][7]

The core mechanism involves the following steps:

-

Blockade of Plastoquinone and Tocopherol Synthesis: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[6][7][8]

-

Carotenoid Biosynthesis Disruption: Plastoquinone is an essential cofactor for phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway.

-

Chlorophyll Photodegradation: Carotenoids protect chlorophyll from photo-oxidation. Their absence leads to the rapid degradation of chlorophyll by sunlight, resulting in the characteristic bleaching symptoms and ultimately, plant death.[4][7]

Caption: The biochemical pathway of HPPD inhibition leading to herbicidal effects.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound provides the foundational scaffold for the synthesis of potent triketone HPPD inhibitors like tembotrione.[9] Key structural features that contribute to the herbicidal activity of the final product include:

-

The Benzoyl Moiety: The core aromatic ring with its specific substitution pattern is crucial for binding to the active site of the HPPD enzyme.

-

Electron-Withdrawing Groups: The chloro and methylsulfonyl groups on the aromatic ring are electron-withdrawing, which influences the electronic properties of the molecule and its interaction with the enzyme.[9]

-

Ortho-Substitution: The presence of a substituent at the ortho position of the benzoyl ring is a critical requirement for high herbicidal activity in this class of compounds.[9]

The synthesis of tembotrione from this compound involves further chemical modifications, but the inherent structural features of the starting material are a prerequisite for the final compound's efficacy.[1][2]

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the HPPD enzyme.

Objective: To quantify the inhibitory potential of this compound or its derivatives against HPPD.

Materials:

-

Recombinant plant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

4-hydroxyphenylpyruvate (HPP) as the substrate

-

Ascorbate

-

Catalase

-

Fe(II) sulfate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the recombinant HPPD enzyme in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, ascorbate, catalase, and Fe(II).

-

Compound Addition: Add varying concentrations of the test compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known HPPD inhibitor like tembotrione).

-

Enzyme Addition: Add the prepared HPPD enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate.

-

Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPP.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

Caption: A two-tiered workflow for screening anti-inflammatory compounds.

Conclusion and Future Directions

This compound, while firmly established as an agrochemical intermediate, possesses a chemical scaffold that warrants further investigation for broader biological activities. Its clear lineage to potent HPPD inhibiting herbicides provides a solid foundation for exploring its own or its derivatives' phytotoxic properties. Furthermore, the speculative but plausible anti-inflammatory potential, suggested by its sulfonylbenzoate core, opens an intriguing avenue for drug discovery. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities. Future research could focus on synthesizing and screening a library of analogues of this compound to optimize for either herbicidal or therapeutic efficacy, thereby unlocking the full potential of this versatile chemical entity.

References

-

Wikipedia. 4-Hydroxyphenylpyruvate dioxygenase inhibitor. [Link]

- Korshun, M. M., & Antonenko, A. M. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Ukrainian Biochemical Journal, 87(4), 5-14.

- Li, Y., et al. (2020). Combined 3D-quantitative structure-activity relationships and topomer technology-based molecular design of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Future Medicinal Chemistry, 12(9), 795-811.

- Lee, D. L., et al. (1998). The Synthesis and Structure—Activity Relationships of the Triketone HPPD Herbicides. Pest Management Science, 54(4), 377-384.

- Van Almsick, A. (2009). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope... Modern Methods in Crop Protection Research, 68, 135-146.

- Van Almsick, A. (2009). New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems.

-

AERU. (n.d.). Tembotrione (Ref: AE 0172747). University of Hertfordshire. [Link]

-

Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. [Link]